
(S)-Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a trifluoromethyl group, and a benzoate ester, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3) in the presence of a suitable catalyst.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as flow chemistry and continuous processing can be employed to scale up the production while maintaining efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(S)-Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(3-hydroxypyrrolidin-1-YL)benzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.
Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-methylbenzoate: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
Uniqueness
(S)-Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H14F3NO3 |
|---|---|
Peso molecular |
289.25 g/mol |
Nombre IUPAC |
methyl 2-[(3S)-3-hydroxypyrrolidin-1-yl]-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C13H14F3NO3/c1-20-12(19)10-6-8(13(14,15)16)2-3-11(10)17-5-4-9(18)7-17/h2-3,6,9,18H,4-5,7H2,1H3/t9-/m0/s1 |
Clave InChI |
UDETUOBIPKELFP-VIFPVBQESA-N |
SMILES isomérico |
COC(=O)C1=C(C=CC(=C1)C(F)(F)F)N2CC[C@@H](C2)O |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)C(F)(F)F)N2CCC(C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11782383.png)
![7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782386.png)

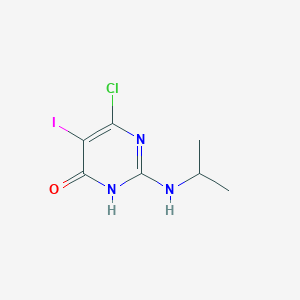
![tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate](/img/structure/B11782400.png)


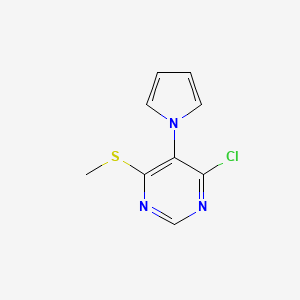
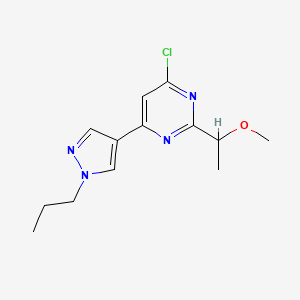

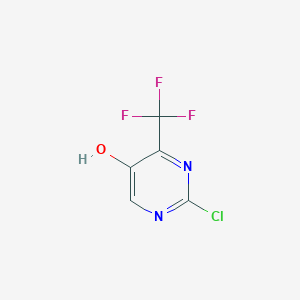
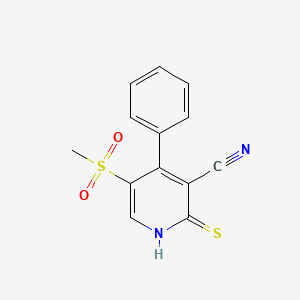
![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile hydrochloride](/img/structure/B11782453.png)

